

Physical and chemical properties of Ganoderic Acid A.

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Compound of Interest

Compound Name: 7,15-Dihydroxy-4,4,14-trimethyl-
3,11-dioxochol-8-en-24-oic acid

Cat. No.: B15592980

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An In-depth Technical Guide to the Physical and Chemical Properties of Ganoderic Acid A

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ganoderic Acid A

Ganoderic Acid A (GAA) stands as one of the most prominent and extensively studied bioactive compounds isolated from the revered medicinal mushroom, *Ganoderma lucidum*. As a highly oxygenated lanostane-type triterpenoid, GAA is a cornerstone of the pharmacological activities attributed to this fungus, which has been used in traditional medicine for centuries. Modern scientific investigation has revealed its multi-faceted therapeutic potential, including anti-tumor, anti-inflammatory, hepatoprotective, and antioxidant effects.

This guide provides a comprehensive technical overview of the essential physical and chemical properties of Ganoderic Acid A. A deep understanding of these characteristics is paramount for researchers in natural product chemistry, pharmacology, and drug development, as it directly informs decisions in extraction, purification, formulation, and the design of mechanistic studies.

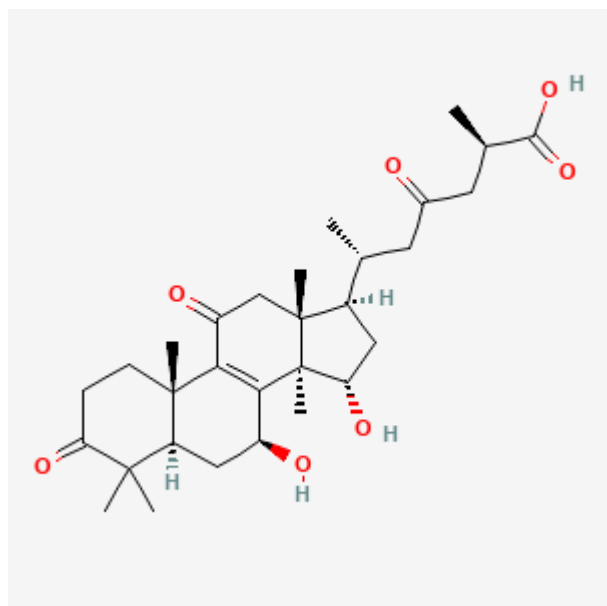
Chemical Identity and Molecular Structure

Ganoderic Acid A is a tetracyclic triterpenoid derived from a lanosterol precursor. Its complex structure features multiple oxygen-containing functional groups, including hydroxyl, ketone, and a carboxylic acid moiety, which are critical to its chemical behavior and biological activity.

The definitive chemical identifiers for Ganoderic Acid A are summarized below.

Property	Value	Source
IUPAC Name	(2R,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid	
Molecular Formula	C ₃₀ H ₄₄ O ₇	
Molecular Weight	516.67 g/mol	
CAS Number	81907-62-2	

Figure 1: 2D Chemical Structure of Ganoderic Acid A



Source: PubChem CID 471002

Physicochemical Properties: A Foundation for Application

The physical properties of GAA dictate its handling, solubility, and formulation strategies. These characteristics are crucial for designing effective in vitro and in vivo experiments.

Property	Value	Notes and Experimental Implications	Source
Appearance	Crystalline Solid (Predicted)	Affects handling and weighing for solution preparation.	
Melting Point	118–123 °C	Provides an indication of purity.	
Boiling Point	690.1 ± 55.0 °C (Predicted)	High boiling point reflects its large molecular size and low volatility.	
Density	1.22 g/cm ³ (Predicted)	Standard physical constant.	
Solubility	DMSO: ≤100 mg/mL Ethanol: Soluble Methanol: Slightly Soluble Chloroform: Slightly Soluble Aqueous Buffers: Sparingly Soluble	The poor aqueous solubility is a significant challenge for formulation and bioavailability. Stock solutions are typically prepared in DMSO for in vitro assays. For in vivo studies, formulation strategies often involve co-solvents or delivery systems.	
Stability & Storage	Store sealed in a freezer at -20°C. Stock solutions in solvent are stable for 1 month at -20°C or 1 year at -80°C.	Susceptible to degradation under highly acidic or alkaline pH conditions. Stability in solution at room temperature has been reported as	

reliable for up to 72
hours for analytical
purposes.

Spectroscopic Profile for Structural Elucidation

The identification and structural confirmation of Ganoderic Acid A rely on a combination of spectroscopic techniques. Each method provides unique information about its molecular architecture.

Technique	Characteristic Features
UV-Vis Spectroscopy	Exhibits a maximum absorption (λ_{max}) at approximately 252-254 nm, which is characteristic of the α,β -unsaturated ketone system within the lanostane skeleton.
Infrared (IR) Spectroscopy	The IR spectrum shows distinct absorption bands corresponding to its functional groups: a broad band for hydroxyl (O-H) groups, strong absorption for carbonyl (C=O) groups from ketones, and characteristic bands for the carboxylic acid moiety.
Mass Spectrometry (MS)	The mass spectrum provides the molecular ion peak, confirming the molecular weight. Fragmentation patterns, often analyzed via LC-MS/MS, reveal structural information through the loss of water, CO ₂ , and side-chain cleavages, which is crucial for metabolite identification.
Nuclear Magnetic Resonance (NMR)	¹ H NMR: Reveals signals for numerous methyl groups, olefinic protons, and protons adjacent to hydroxyl and carbonyl groups. ¹³ C NMR: Shows signals for carbonyl carbons (ketones and carboxylic acid), olefinic carbons, hydroxyl-bearing carbons, and a variety of aliphatic carbons, providing a complete carbon map of the molecule.

Extraction and Purification from Ganoderma lucidum

Isolating Ganoderic Acid A from its natural source is a multi-step process requiring careful selection of solvents and chromatographic techniques to separate it from a complex mixture of other triterpenoids and polysaccharides.

Protocol 1: General Methodology for Extraction and Purification

- **Rationale:** This protocol employs a solvent-based extraction followed by liquid-liquid partitioning and column chromatography. The choice of ethanol as the initial extraction solvent is effective for a broad range of moderately polar compounds like GAA. Subsequent partitioning and chromatographic steps are designed to progressively enrich the target compound based on polarity.
- **Step-by-Step Methodology:**
 - **Preparation of Source Material:** Obtain dried and finely powdered fruiting bodies of *Ganoderma lucidum*. A smaller particle size increases the surface area for efficient extraction.
 - **Solvent Extraction:** Macerate or ultrasonically extract the powder with 80-95% ethanol at room temperature. The use of ultrasound enhances extraction efficiency by disrupting cell walls. Repeat the extraction 2-3 times to ensure maximum yield.
 - **Concentration:** Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
 - **Liquid-Liquid Partitioning:** Resuspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as ethyl acetate. The triterpenoid fraction, including GAA, will preferentially move into the ethyl acetate layer.
 - **Column Chromatography (Silica Gel):** Concentrate the ethyl acetate fraction and subject it to silica gel column chromatography. Elute with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC.
 - **Gel Filtration Chromatography:** Pool the GAA-rich fractions and further purify them using Sephadex LH-20 column chromatography to remove pigments and other small molecules.
 - **Final Purification (Optional):** For obtaining high-purity GAA (>97.5%), recrystallization from methanol or semi-preparative HPLC can be employed.

Workflow Diagram: Extraction and Purification of GAA

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